Fold Sensitization in Homologous Recombination (HR)-Deficient Cells: CNDAC vs. Cytarabine and Gemcitabine
CNDAC demonstrates a profound, differential sensitivity in cells with defective homologous recombination (HR) repair pathways, a property not shared by its structural analogs cytarabine or gemcitabine. In clonogenic assays using Chinese hamster ovary (CHO) cells deficient in the Rad51 paralogs Rad51D and XRCC3, CNDAC induced massive fold sensitization, whereas cytarabine and gemcitabine showed minimal to no effect [1]. This indicates that HR is a critical, specific resistance mechanism for CNDAC-induced damage, but not for damage caused by the other two analogs.
| Evidence Dimension | Fold sensitization in HR-deficient cells relative to wild-type |
|---|---|
| Target Compound Data | 50-fold (Rad51D deficient), 89-fold (XRCC3 deficient) |
| Comparator Or Baseline | Cytarabine: 1.3-fold (Rad51D), 1.1-fold (XRCC3); Gemcitabine: 1.2-fold (Rad51D), 0.9-fold (XRCC3) |
| Quantified Difference | CNDAC sensitivity in HR-deficient cells is 38-81x greater than cytarabine and 42-99x greater than gemcitabine. |
| Conditions | Clonogenic survival assays in CHO cell lines with specific Rad51D or XRCC3 deficiencies. |
Why This Matters
This differential sensitivity allows for patient stratification and targeted procurement for studies exploring synthetic lethality in HR-deficient cancers (e.g., BRCA1/2-mutant), where cytarabine or gemcitabine would be ineffective.
- [1] Liu XJ, Nowak B, Wang YQ, Plunkett W. Sapacitabine, the prodrug of CNDAC, is a nucleoside analog with a unique action mechanism of inducing DNA strand breaks. Chin J Cancer. 2012;31(8):373-380. (Table 2) View Source
